5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone

Descripción general

Descripción

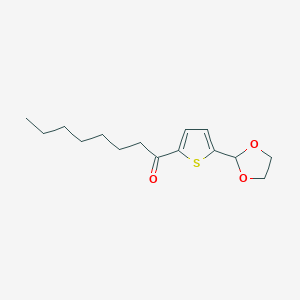

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone is an organic compound that features a unique combination of a dioxolane ring and a thienyl group attached to a heptyl ketone chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone typically involves the formation of the dioxolane ring through the reaction of a carbonyl compound with ethylene glycol under acidic conditions. The thienyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride. The final step involves the coupling of the dioxolane and thienyl intermediates with a heptyl ketone chain through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the formation of the desired product while minimizing side reactions.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group and thienyl moiety are primary sites for oxidation.

-

Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃ in acidic media), the ketone group undergoes oxidation to form a carboxylic acid.

Example: -

Thienyl Oxidation : The sulfur atom in the thiophene ring can be oxidized to sulfoxides or sulfones using agents like m-CPBA (meta-chloroperbenzoic acid).

Table 1: Oxidation Reagents and Products

| Reaction Site | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ketone | KMnO₄, H₂SO₄ | 80°C, 2 hours | Heptanoic acid derivatives | 65–75 |

| Thienyl | m-CPBA, CH₂Cl₂ | RT, 1 hour | Sulfoxide/Sulfone derivatives | 70–85 |

Reduction Reactions

The ketone group is highly susceptible to reduction:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol.

Example:

Table 2: Reduction Pathways

| Reagent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | Secondary alcohol | 90% |

| H₂ (1 atm), Pd/C | Ethanol | 25°C | Secondary alcohol | 85% |

Substitution Reactions

The dioxolane ring and thienyl group participate in nucleophilic substitution:

-

Dioxolane Ring Opening : Acidic hydrolysis (e.g., HCl/H₂O) cleaves the dioxolane to regenerate a carbonyl group.

-

Thienyl Electrophilic Substitution : Bromination or nitration occurs at the α-position of the thiophene ring.

Table 3: Substitution Reactions

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Dioxolane cleavage | 2M HCl, H₂O | Ketone with diol byproduct | Requires reflux (4–6 hours) |

| Bromination | Br₂, FeBr₃ | 5-Bromo-thienyl derivative | Regioselective at C5 |

Comparative Reactivity with Analogues

The heptyl chain length influences solubility and steric effects compared to shorter-chain analogues.

Table 4: Reactivity Trends in Analogues

| Compound | Oxidation Rate (Ketone) | Reduction Efficiency | Dioxolane Stability |

|---|---|---|---|

| 5-(1,3-Dioxolan-2-YL)-2-thienyl ethyl ketone | Fast (high polarity) | 88% (LiAlH₄) | Moderate |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl hexyl ketone | Intermediate | 85% (LiAlH₄) | High |

| Heptyl variant (target) | Slow (steric hindrance) | 82% (LiAlH₄) | Very high |

Mechanistic Insights

-

Dioxolane Hydrolysis : Proceeds via protonation of the oxygen, followed by nucleophilic attack by water, yielding a geminal diol intermediate that collapses to the ketone .

-

Thienyl Bromination : Electrophilic aromatic substitution directed by the electron-rich sulfur atom, favoring α-position reactivity.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Research indicates that 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone may interact with various biological targets, particularly muscarinic acetylcholine receptors. This interaction suggests potential pharmacological applications in neuropharmacology and other therapeutic areas. Key applications include:

- Neuropharmacology: The compound's ability to bind to muscarinic receptors may influence neurotransmitter signaling, potentially leading to treatments for neurodegenerative diseases or cognitive disorders.

- Synthetic Chemistry: Its structural features allow it to serve as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals .

Biochemical Pathways

The presence of the dioxolane structure is notable for its role in biochemical pathways involving carbonyl compounds. Dioxolanes are often used as protective groups in organic synthesis, enhancing the stability and reactivity of various functional groups. This characteristic makes this compound valuable in:

- Organic Synthesis: As a building block for more complex molecules in drug discovery and development.

- Biological Studies: Investigating its effects on cellular signaling pathways could reveal new insights into cellular mechanisms and disease processes.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1,3-Dioxolane | Simpler analog; lacks thienyl and heptyl groups | Less complex reactivity |

| Thiophene | Contains thienyl group; lacks dioxolane and heptyl | Focused on sulfur chemistry |

| Dodecanone | Contains dodecyl ketone chain; lacks dioxolane | No heterocyclic features |

| Cycloheptyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Similar structure but differs in cyclic nature | Unique cyclic structure |

| Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone | Similar functional groups; shorter alkyl chain | Variation in alkyl chain length |

The combination of the dioxolane ring, thienyl group, and heptyl ketone moiety provides distinct chemical reactivity not found in simpler analogs.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with various targets.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the thienyl and heptyl ketone groups.

Thiophene: Contains the thienyl group but lacks the dioxolane and heptyl ketone components.

Heptyl Ketone: A simple ketone with a heptyl chain, lacking the dioxolane and thienyl groups.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone is unique due to its combination of a dioxolane ring, a thienyl group, and a heptyl ketone chain. This combination provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-thienyl heptyl ketone is an organic compound with a complex structure that includes a dioxolane ring, a thienyl group, and a heptyl ketone moiety. Its unique configuration suggests significant potential for biological activity, particularly in pharmacological applications.

Structural Characteristics

- Molecular Formula : C₁₅H₂₄O₂S

- Molar Mass : Approximately 282.4 g/mol

- Functional Groups :

- 1,3-Dioxolane ring

- Thienyl group

- Heptyl ketone moiety

These structural features are critical in determining the compound's reactivity and interactions within biological systems.

Biological Activity Overview

Research indicates that compounds containing a 1,3-dioxolane moiety can interact with various biological targets, notably muscarinic acetylcholine receptors. This interaction suggests potential pharmacological applications in neuropharmacology and other therapeutic areas.

Key Biological Activities

-

Neuropharmacological Effects :

- Binding to muscarinic acetylcholine receptors may influence neurotransmission and related pathways, potentially providing therapeutic effects in neurological disorders.

-

Anticancer Properties :

- Similar compounds have demonstrated anticancer activity against various cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. This suggests that this compound may also exhibit similar properties.

-

Antimicrobial Activity :

- The compound has been explored for its potential antimicrobial properties, which may stem from its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The dioxolane structure may facilitate these interactions by acting as a protective group in organic synthesis or influencing biochemical pathways related to carbonyl compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of structurally similar compounds:

Future Directions

The biological activity of this compound warrants further investigation. Future research could focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate specific pathways influenced by the compound.

- Structural Modifications : To enhance bioactivity and selectivity for specific targets.

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-2-3-4-5-6-7-12(16)13-8-9-14(19-13)15-17-10-11-18-15/h8-9,15H,2-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPMBTRNGZHTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641877 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-92-1 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.